molecular formula C15H28N2O3 B15311608 Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate

Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate

Cat. No.: B15311608
M. Wt: 284.39 g/mol
InChI Key: IRPWALRVTSEAFY-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is a nitrogen- and oxygen-containing heterocyclic compound featuring a morpholine core substituted at position 3 with a (piperidin-4-yl)methyl group and at position 4 with a tert-butyl carbamate moiety. Morpholine rings are valued in medicinal chemistry for their polarity and conformational flexibility, while the piperidine substituent introduces additional basicity and structural diversity. The tert-butyl carbamate (Boc) group is a common protecting group for amines, enhancing solubility and stability during synthesis .

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 3-(piperidin-4-ylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-8-9-19-11-13(17)10-12-4-6-16-7-5-12/h12-13,16H,4-11H2,1-3H3

InChI Key

IRPWALRVTSEAFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

Scientific Research Applications

Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is a chemical compound with a molecular weight of 284.3944, a LogD of -1.373, a LogP of 1.403, 4 Rotatable Bonds, and 4 Hydrogen Bond Acceptors . While the search results do not provide extensive details on the direct applications of tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate, they do offer some context regarding its role as an intermediate in chemical synthesis .

Synthesis of Pharmaceutical Compounds

  • As a Building Block : Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is used in the synthesis of 3-(Morpholin-4-ylmethyl)piperidine, which is a precursor for creating more complex molecules .
  • Synthesis of V-0219 : Tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate is a starting material in the synthesis of V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), a positive allosteric modulator (PAM) of the GLP-1R (Glucagon-Like Peptide-1 Receptor) . V-0219 exhibits enhanced efficacy in stimulating the GLP-1R, subnanomolar potency in potentiating insulin secretion, and no observable off-target activities . Studies have shown that V-0219 can reduce food intake and improve glucose handling in rodents .

Mechanism of Action

The mechanism of action of tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate with structurally or functionally related compounds from the evidence, focusing on molecular features, synthetic strategies, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Heterocycle Core Key Substituents Molecular Weight (g/mol) Notable Features
Target compound Morpholine Piperidin-4-ylmethyl, Boc group 296.41 Dual heterocycles (morpholine + piperidine), polar oxygen in morpholine
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate Piperidine 4-methylpentyl, Boc group 269.43 Lipophilic alkyl chain, single heterocycle
DMPI Indole Piperidinyl, dimethylbenzyl, pyridinyl 397.56 Aromatic indole core, antimicrobial synergist
CDFII Indole Piperidinyl, chlorophenyl, fluoro 444.97 Halogenated aromatic system, anti-MRSA activity
tert-butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate Piperazine Morpholinylpyrazine, Boc group 376.46 Dual heterocycles (piperazine + pyrazine), polar pyrazine ring

Key Observations:

Heterocycle Diversity: The target compound combines morpholine and piperidine, whereas analogs like DMPI/CDFII (indole cores) and the piperazine derivative emphasize aromatic or fused systems.

Substituent Effects : The target’s piperidinylmethyl group introduces steric bulk and basicity, contrasting with the lipophilic 4-methylpentyl chain in or the aromatic halogens in CDFII .

Boc Protection : All Boc-protected compounds (target, ) share acid-labile stability, critical for deprotection in multi-step syntheses.

Physicochemical Properties (Inferred)

  • Lipophilicity (logP) : The target compound’s logP is expected to be lower than that of tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate due to the polar morpholine oxygen and absence of a long alkyl chain.
  • Solubility : Morpholine’s oxygen may confer higher aqueous solubility compared to piperidine or indole-based analogs (e.g., DMPI/CDFII) .

Stability and Reactivity

  • The Boc group in the target compound is susceptible to acidic hydrolysis, similar to other Boc-protected derivatives .
  • The piperidinylmethyl substituent’s secondary amine (if deprotected) could participate in salt formation or hydrogen bonding, influencing bioavailability.

Biological Activity

Tert-butyl3-[(piperidin-4-yl)methyl]morpholine-4-carboxylate, with CAS Number 2229018-63-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is C15H28N2O3. The structure comprises a tert-butyl group attached to a morpholine ring, which is further substituted with a piperidinylmethyl group. This structural configuration is crucial for its interaction with biological targets.

This compound exhibits biological activity primarily through modulation of neurotransmitter systems. Research indicates that it may act as a selective modulator of certain receptors, potentially influencing pathways related to anxiety and mood disorders.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound has been shown to interact with serotonin and dopamine receptors, which are critical in regulating mood and behavior.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its applicability in oncology.
  • Anti-inflammatory Properties : There is evidence suggesting that it may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInteraction with serotonin and dopamine receptors
CytotoxicityInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammatory markers in vitro

Detailed Research Findings

  • Neurotransmitter Interaction : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed enhanced binding affinity to serotonin receptors compared to non-substituted analogs, suggesting a potential for treating depression-related disorders .
  • Cytotoxic Studies : In vitro tests conducted on various cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations above 10 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity .
  • Anti-inflammatory Effects : Research indicates that the compound can reduce the expression of pro-inflammatory cytokines in macrophage models, suggesting its utility in inflammatory conditions such as rheumatoid arthritis .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity data indicate that this compound exhibits moderate acute toxicity when administered orally or dermally. Further studies are needed to establish a comprehensive safety profile.

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